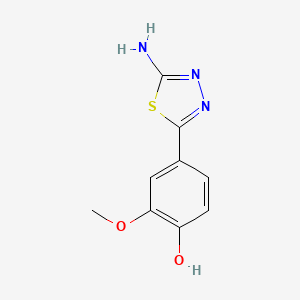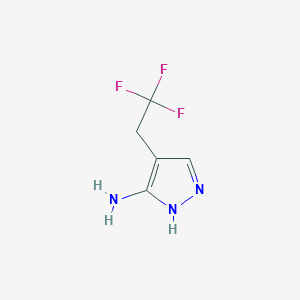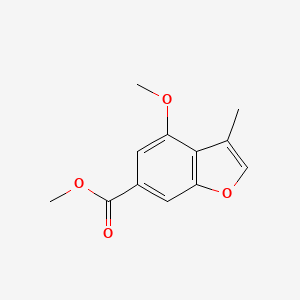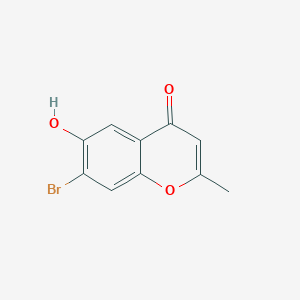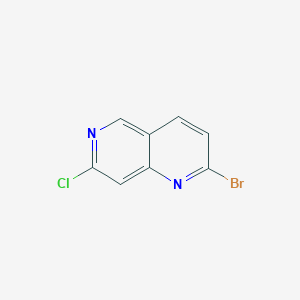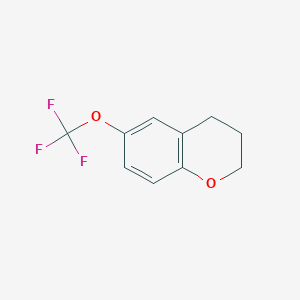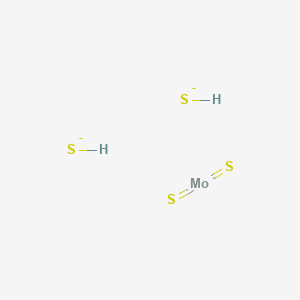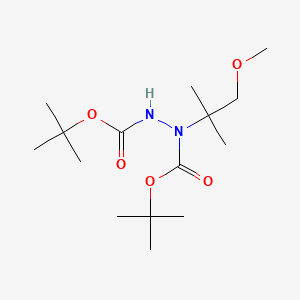
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H30N2O5 and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes a hydrazine core substituted with tert-butyl and methoxy groups. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves the reaction of hydrazine derivatives with tert-butyl esters under basic conditions . The reaction typically requires an ice bath to control the temperature and prevent side reactions. The mixture is stirred at room temperature for several hours, followed by solvent removal and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function . This interaction can modulate biochemical pathways and exert various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl-1,2-hydrazodicarboxylate: Similar structure but lacks the methoxy group.
1-(1-Methoxy-2-propyl) acetate: Contains a methoxy group but differs in the overall structure and functional groups.
Uniqueness
Di-tert-butyl 1-(1-methoxy-2-methylpropan-2-yl)hydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C15H30N2O5 |
|---|---|
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
tert-butyl N-(1-methoxy-2-methylpropan-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C15H30N2O5/c1-13(2,3)21-11(18)16-17(15(7,8)10-20-9)12(19)22-14(4,5)6/h10H2,1-9H3,(H,16,18) |
Clé InChI |
RGCJAKZXSHCOCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C(C)(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
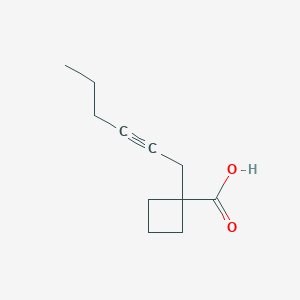
![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
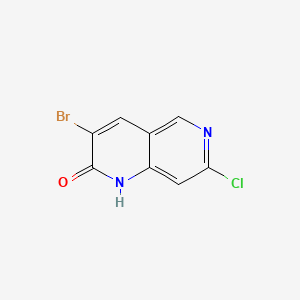
![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
